molecular formula C10H10O4 B8724007 6-Hydroxychromane-3-carboxylic acid

6-Hydroxychromane-3-carboxylic acid

Cat. No.: B8724007
M. Wt: 194.18 g/mol
InChI Key: FMAXZGMMJCWXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxychromane-3-carboxylic acid belongs to the chromane family, characterized by a benzopyran core structure—a fused benzene and oxygen-containing heterocyclic ring. The compound features a hydroxyl (-OH) group at position 6 and a carboxylic acid (-COOH) moiety at position 3 (Figure 1). Chromane derivatives are widely studied for their biological activities, including antioxidant and anti-inflammatory properties .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

6-hydroxy-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H10O4/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7,11H,3,5H2,(H,12,13)

InChI Key

FMAXZGMMJCWXNS-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

6-Methoxychroman-3-carboxylic Acid

  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Key Substituents : Methoxy (-OCH₃) at position 6, carboxylic acid at position 3.
  • Solubility data from research suppliers indicate storage at room temperature, with stock solutions prepared in organic solvents like DMSO .

6-Bromochromone-3-carboxylic Acid

  • Molecular Formula : C₁₀H₇BrO₄ (inferred from )
  • Molecular Weight : ~287.07 g/mol (estimated).
  • Key Substituents : Bromine atom at position 6, chromone (unsaturated benzopyran) backbone.
  • Properties : Bromine’s electron-withdrawing nature increases reactivity in cross-coupling reactions. The unsaturated chromone core may enhance conjugation, affecting UV absorption properties .

6-Chloro-7-hydroxycoumarin-3-carboxylic Acid

  • Molecular Formula : C₁₀H₅ClO₅
  • Molecular Weight : 240.60 g/mol
  • Key Substituents : Chlorine at position 6, hydroxyl at position 7, carboxylic acid at position 3.
  • This compound’s coumarin scaffold may confer fluorescence, useful in probe design .

6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic Acid

  • Molecular Formula : C₁₂H₁₁ClO₃ (estimated)
  • Molecular Weight : ~238.67 g/mol (estimated).
  • Key Features : Spirocyclic structure integrating a cyclopropane ring at position 4.
  • Such structural complexity may limit synthetic accessibility .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
6-Hydroxychromane-3-carboxylic acid C₁₀H₁₀O₄ (inferred) ~194.18 (estimated) -OH (6), -COOH (3) Antioxidant research; limited availability
6-Methoxychroman-3-carboxylic acid C₁₁H₁₂O₄ 208.21 -OCH₃ (6), -COOH (3) Enhanced lipophilicity; research use
6-Bromochromone-3-carboxylic acid C₁₀H₇BrO₄ ~287.07 -Br (6), -COOH (3) Reactive in cross-coupling; chromone backbone
6-Chloro-7-hydroxycoumarin-3-carboxylic acid C₁₀H₅ClO₅ 240.60 -Cl (6), -OH (7), -COOH (3) Fluorescence potential; probe applications
6-Chlorospiro[chromane-...]-1'-carboxylic acid C₁₂H₁₁ClO₃ ~238.67 -Cl (6), spiro cyclopropane Steric hindrance; receptor studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.